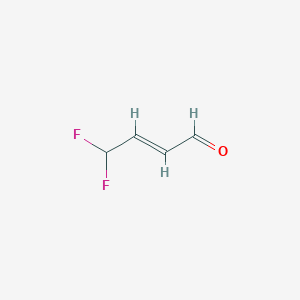
(E)-4,4-Difluorobut-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4,4-Difluorobut-2-enal is an organic compound characterized by the presence of a double bond between the second and third carbon atoms and two fluorine atoms attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4-Difluorobut-2-enal typically involves the fluorination of but-2-enal. One common method is the selective fluorination of but-2-enal using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The process is optimized to minimize the formation of by-products and to ensure the safety and efficiency of the production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4,4-Difluorobut-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
(E)-4,4-Difluorobut-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its fluorinated nature which imparts desirable properties such as chemical resistance and stability.
Mécanisme D'action
The mechanism of action of (E)-4,4-Difluorobut-2-enal involves its interaction with various molecular targets, depending on the context of its use. In biological systems, it may act as an inhibitor or substrate for specific enzymes, affecting metabolic pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, making it a useful tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to (E)-4,4-Difluorobut-2-enal include other fluorinated alkenes and aldehydes, such as:
- 4-Fluorobut-2-enal
- 4,4-Difluorobutanal
- 4,4-Difluorobut-2-ene
Uniqueness
What sets this compound apart from its similar compounds is the specific positioning of the double bond and the fluorine atoms, which confer unique reactivity and properties. This makes it particularly valuable in applications requiring precise chemical behavior and stability.
Propriétés
Formule moléculaire |
C4H4F2O |
|---|---|
Poids moléculaire |
106.07 g/mol |
Nom IUPAC |
(E)-4,4-difluorobut-2-enal |
InChI |
InChI=1S/C4H4F2O/c5-4(6)2-1-3-7/h1-4H/b2-1+ |
Clé InChI |
ZKQLGRZATMHQAB-OWOJBTEDSA-N |
SMILES isomérique |
C(=C/C(F)F)\C=O |
SMILES canonique |
C(=CC(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(Methylamino)propoxy]benzoicacidhydrochloride](/img/structure/B13559825.png)

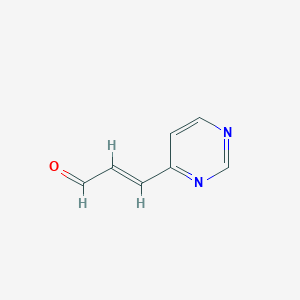
![5,6-dimethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13559833.png)

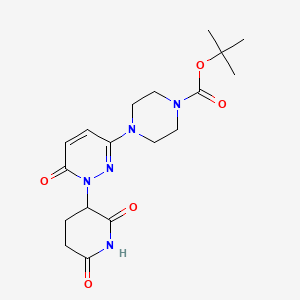


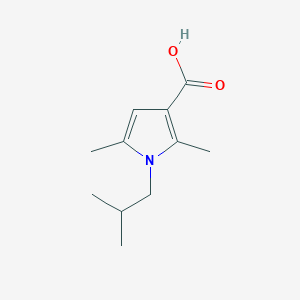
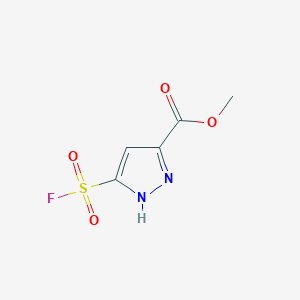
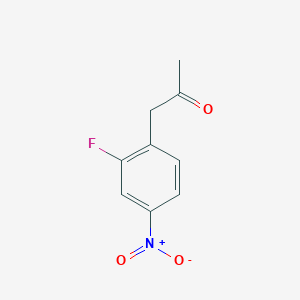
![3-(5-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13559867.png)
